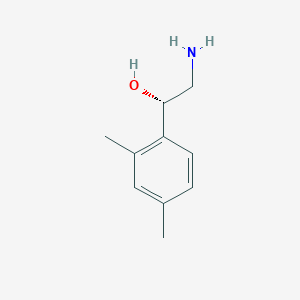
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound characterized by the presence of a triazole ring substituted with an amino and bromo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium thiolate or sodium azide under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The triazole ring can also engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- 3-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 3-(3-Amino-5-fluoro-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 3-(3-Amino-5-iodo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
Uniqueness
The presence of the bromo group in 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs
特性
分子式 |
C7H11BrN4O2 |
|---|---|
分子量 |
263.09 g/mol |
IUPAC名 |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H11BrN4O2/c1-7(2,4(13)14)3-12-5(8)10-6(9)11-12/h3H2,1-2H3,(H2,9,11)(H,13,14) |
InChIキー |
HIYPBPIACMLHNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C(=NC(=N1)N)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)











![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)

